

The Role of OVA Peptide (257-264) in Adaptive Immunity: A Technical Guide

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Compound of Interest

Compound Name: Ova peptide (257-264)

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Introduction

The ovalbumin peptide (257-264), commonly known by its single-letter amino acid sequence SIINFEKL, is a cornerstone of immunological research.^[1] As the immunodominant epitope of chicken ovalbumin for C57BL/6 mice, this octapeptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.^{[2][3][4][5]} Its high affinity for H-2Kb and the potent CD8+ T-cell response it elicits have established SIINFEKL as a critical model antigen.^{[6][7]} This guide provides an in-depth overview of the core immunological principles, quantitative data, and experimental protocols associated with the use of SIINFEKL in studying adaptive immunity, tailored for researchers, scientists, and professionals in drug development.

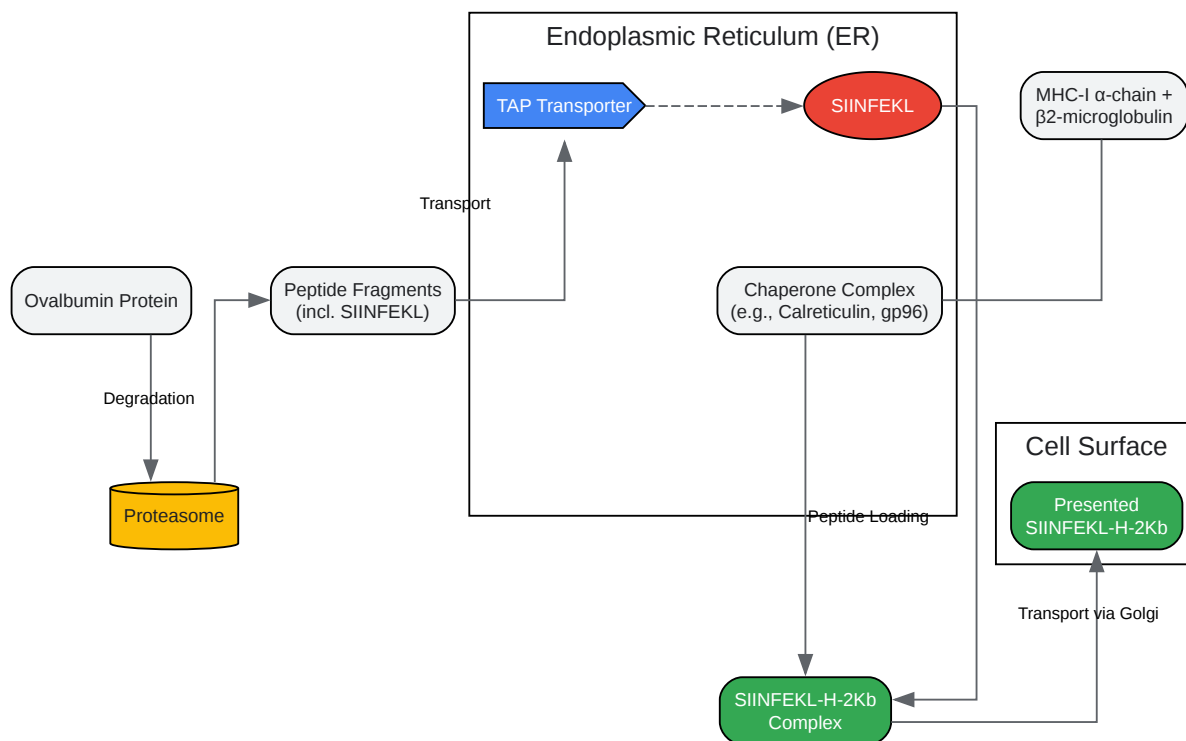
The Immunobiology of SIINFEKL: From Antigen Presentation to T-Cell Activation

The utility of SIINFEKL as a model antigen stems from its precise and powerful interaction with the adaptive immune system, allowing for the detailed dissection of the MHC class I antigen presentation pathway and the subsequent activation of cytotoxic T lymphocytes (CTLs).^[1]

MHC Class I Antigen Processing and Presentation

The presentation of the SIINFEKL epitope on the cell surface is the culmination of a highly regulated intracellular process. This pathway ensures that the immune system can detect and eliminate virally infected or cancerous cells by surveying the proteins being synthesized within them.^[6]

- **Antigen Generation:** For endogenous proteins like ovalbumin expressed within a cell (e.g., in a tumor cell line engineered to express OVA), the protein is targeted for degradation by the proteasome in the cytosol.[8][9] For exogenous ovalbumin taken up by professional antigen-presenting cells (APCs) like dendritic cells (DCs), a process known as cross-presentation occurs, where the exogenous antigen is shuttled from the endocytic pathway into the cytosol.[8][10] The proteasome then cleaves the protein into smaller peptide fragments.[9]
- **ER Translocation:** The resulting peptides, including SIINFEKL, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[8][11]
- **Peptide Loading and Complex Formation:** Within the ER, a series of chaperones, including calreticulin and gp96, facilitate the loading of high-affinity peptides onto newly synthesized MHC class I heavy chains associated with β 2-microglobulin.[11] Peptides may be further trimmed by the ER-associated aminopeptidase (ERAAP) to the optimal length of 8-11 amino acids for MHC class I binding.[11] The stable SIINFEKL-H-2Kb complex is then formed.
- **Surface Presentation:** The trimeric peptide-MHC complex is transported from the ER, through the Golgi apparatus, to the cell surface, where it is displayed for surveillance by CD8+ T-cells.[6][9]



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Caption: MHC Class I processing and presentation of the SIINFEKL peptide.

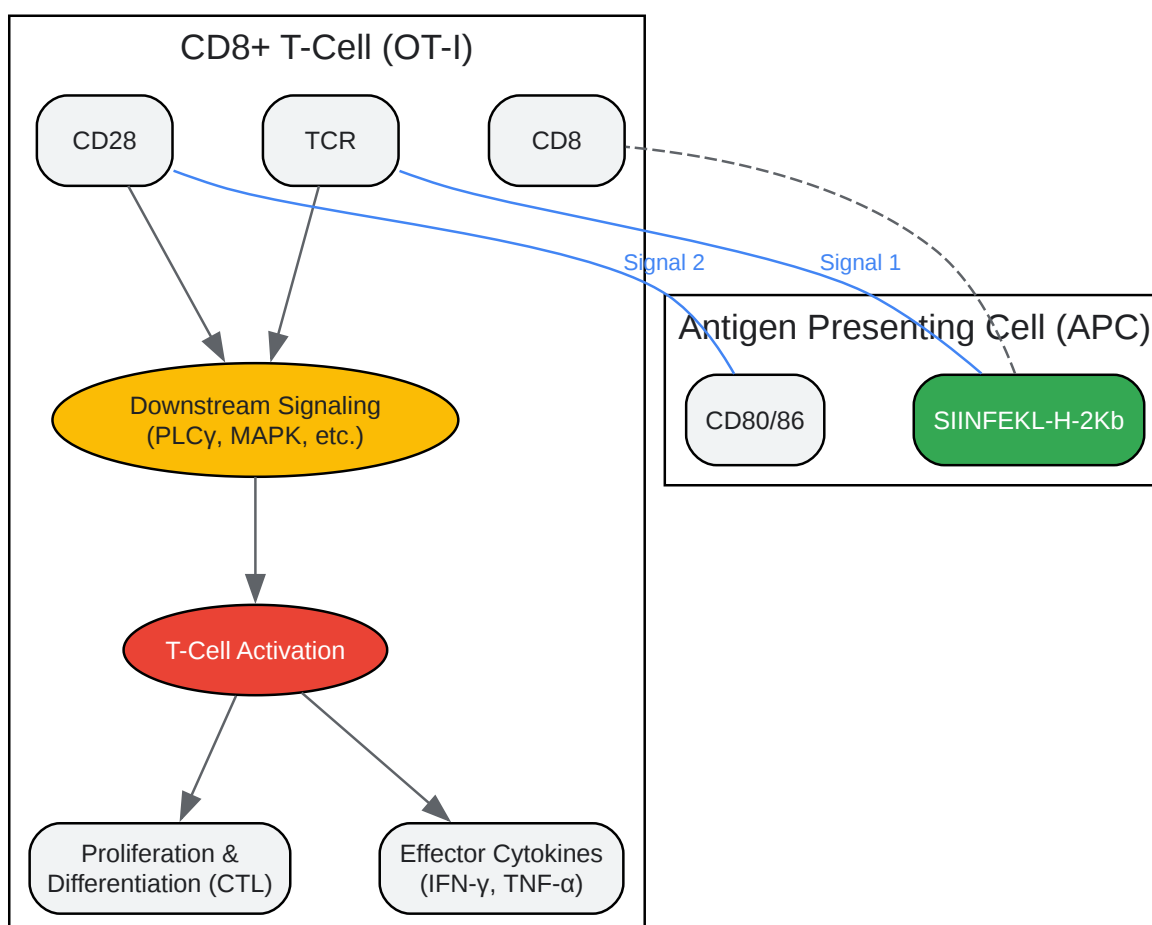
T-Cell Recognition and Activation

Naive CD8⁺ T-cells that express a T-cell receptor (TCR) specific for the SIINFEKL-H-2Kb complex become activated upon this interaction.^[1] The availability of OT-I transgenic mice, whose CD8⁺ T-cells almost exclusively express a high-affinity TCR for this specific peptide-MHC complex, has been invaluable for studying this process with high precision.^{[12][13][14]}

Activation is a multi-signal process:

- Signal 1 (Antigen Recognition): The TCR on an OT-I CD8⁺ T-cell binds to the SIINFEKL-H-2Kb complex on an APC.
- Signal 2 (Co-stimulation): Co-stimulatory molecules on the APC (e.g., CD80/CD86) bind to their receptors (e.g., CD28) on the T-cell.
- Signal 3 (Cytokine Milieu): Cytokines released by the APC (like IL-12) and the T-cell itself (like IL-2) drive proliferation and differentiation.

This cascade triggers downstream signaling pathways, including the PLC γ and MAPK pathways, leading to T-cell proliferation, differentiation into cytotoxic T lymphocytes (CTLs), and the production of effector cytokines like Interferon-gamma (IFN- γ) and Tumor Necrosis Factor-alpha (TNF- α).^{[1][12][15]} These activated CTLs can then identify and eliminate any target cells presenting the SIINFEKL-H-2Kb complex.^[15]



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Caption: TCR signaling cascade upon recognition of SIINFEKL-H-2Kb.

Quantitative Data

The interactions involving the SIINFEKL peptide have been extensively quantified, providing a baseline for numerous immunological studies.

Table 1: Binding Kinetics of SIINFEKL to H-2Kb

This table summarizes the affinity and rate constants for the binding of the SIINFEKL peptide to the H-2Kb molecule on the cell surface.

Parameter	Value	Reference
Association Rate (kon)	$1.627 \times 10^7 \text{ M}^{-1}\text{h}^{-1}$	[16]
Dissociation Rate (koff)	0.0495 h^{-1}	[16]
Binding Affinity (KD)	~10 nM	[6]

Table 2: Representative T-Cell Responses to SIINFEKL Stimulation

This table illustrates the magnitude of CD8+ T-cell responses under various experimental conditions, demonstrating the impact of adjuvants and vaccine formulations.

Experimental System	Stimulation/Vaccine	Readout	Result	Reference
In Vitro OT-I Stimulation	OVA-pulsed PECs	Cytokine Secretion	Preferential secretion of IFN- γ , IL-2, TNF- α	[15]
In Vitro OT-I Stimulation	TGF- β 2 treated, OVA-pulsed PECs	Cytokine Secretion	Significantly less IFN- γ , IL-2, TNF- α	[15]
In Vivo Peptide Vaccination	TriVax/Poly-IC with OVA257-264	Tetramer+ CD8+ T-cells in blood	~10-20% of CD8+ T-cells	[17]
In Vivo Tumor Challenge	OVA257-264 peptide + anti-CD40	IFN- γ + CD8+ T-cells	Significantly increased vs. peptide alone	
In Vitro Macrophage Assay	OVA-pulsed macrophages + OT-I T-cells	IL-2 Secretion (72h)	~1800 pg/ml	[18]
In Vitro Macrophage Assay	OVA-pulsed macrophages (100mM Ethanol) + OT-I T-cells	IL-2 Secretion (72h)	~10 pg/ml (98% reduction)	[18]

Key Experimental Methodologies

Detailed protocols are essential for reproducibility. The following sections outline core methodologies used in research involving the SIINFEKL peptide.

In Vivo Cytotoxicity Assay

Objective: To measure the antigen-specific killing of target cells by cytotoxic T lymphocytes in a living animal.

Methodology:

- Target Cell Preparation: Harvest splenocytes from a naive syngeneic mouse (e.g., C57BL/6).
- Peptide Pulsing: Divide the splenocytes into two populations.
 - Target Population: Pulse with 10 μ M SIINFEKL peptide for 3 hours at 37°C.[17]
 - Control Population: Leave unpulsed.
- Fluorescent Labeling: Label the two populations with different concentrations of a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE).
 - Target Population: Label with a high concentration of CFSE (e.g., 5 μ M).[17]
 - Control Population: Label with a low concentration of CFSE (e.g., 0.5 μ M).[17]
- Injection: Mix the two labeled populations in a 1:1 ratio and inject intravenously (IV) into immunized and control mice (1 x 10⁷ total cells per mouse).[17]
- Analysis: After 16-18 hours, harvest splenocytes from the recipient mice.[17][19] Analyze the presence of CFSE^{high} and CFSE^{low} populations by flow cytometry.
- Calculation: The percentage of specific lysis is calculated by comparing the ratio of CFSE^{high} to CFSE^{low} cells in immunized versus naive mice. A reduction in the CFSE^{high} population indicates specific killing.[17]

Intracellular Cytokine Staining (ICS) by Flow Cytometry

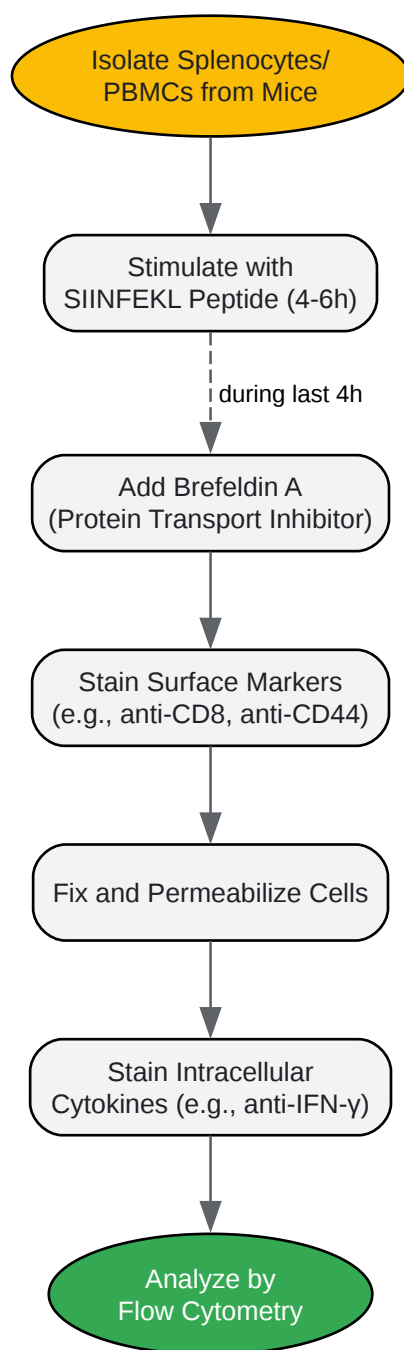
Objective: To identify and quantify SIINFEKL-specific CD8⁺ T-cells that produce intracellular cytokines (e.g., IFN- γ , TNF- α) upon antigen re-stimulation.[1]

Methodology:

- Cell Stimulation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice. Stimulate approximately 1-2 x 10⁶ cells with SIINFEKL peptide (1-10 μ g/mL) for 4-6 hours at 37°C.[1][19][20]
- Protein Transport Inhibition: During the last 4 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture.[1][20][21] This traps cytokines within

the cell.

- **Surface Staining:** Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD44) for 15-20 minutes on ice to identify the T-cell populations of interest.[\[1\]](#)[\[22\]](#)
- **Fixation and Permeabilization:** Wash the cells to remove unbound antibodies. Fix the cells using a formaldehyde-based buffer for ~20 minutes at room temperature.[\[21\]](#)[\[22\]](#) Following fixation, wash the cells and resuspend them in a permeabilization buffer (containing a mild detergent like saponin) to allow antibodies to access intracellular antigens.[\[22\]](#)[\[23\]](#)
- **Intracellular Staining:** Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN- γ , anti-TNF- α) to the permeabilized cells and incubate for at least 20 minutes at room temperature in the dark.[\[23\]](#)
- **Analysis:** Wash the cells to remove unbound intracellular antibodies and resuspend in FACS buffer. Acquire data on a flow cytometer and analyze to determine the percentage of CD8+ T-cells producing specific cytokines.[\[24\]](#)



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Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).

Enzyme-Linked Immunosorbent Spot (ELISpot) Assay

Objective: To quantify the frequency of SIINFEKL-specific, cytokine-secreting T-cells.

Methodology:

- **Plate Coating:** Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN- γ). Incubate overnight at 4°C.
- **Cell Plating:** Wash the plate to remove unbound antibody and block with sterile medium containing serum. Add a known number of splenocytes or PBMCs to each well.
- **Stimulation:** Add SIINFEKL peptide to the appropriate wells to stimulate the cells.^[25] Include positive (e.g., mitogen) and negative (no peptide) controls.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. During this time, activated T-cells will secrete cytokines, which are captured by the antibody on the plate membrane.
- **Detection:** Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for ~2 hours at room temperature.
- **Signal Generation:** Wash the plate and add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase). After incubation and washing, add a substrate that precipitates upon enzymatic cleavage, forming a visible spot.
- **Analysis:** Once spots have formed, stop the reaction by washing with water. Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

In Vivo Immunization Protocol

Objective: To induce a robust SIINFEKL-specific CD8⁺ T-cell response in mice for subsequent analysis.

Methodology:

- **Antigen and Adjuvant Preparation:** Dissolve the SIINFEKL peptide in a sterile buffer like PBS. To enhance the immune response, emulsify the peptide solution with an adjuvant. Common choices include:
 - Complete Freund's Adjuvant (CFA): For initial priming immunization.
 - Incomplete Freund's Adjuvant (IFA): For booster immunizations.^[26]

- TiterMax: A less inflammatory alternative to CFA.[27]
- Toll-Like Receptor (TLR) agonists: Such as Poly(I:C) or CpG oligodeoxynucleotides.[17]
- Immunization: Administer the peptide-adjuvant emulsion to C57BL/6 mice. A typical dose ranges from 10 µg to 100 µg of peptide per mouse.[27] The route of administration is commonly subcutaneous (s.c.) at the base of the tail or in the footpad.[27]
- Boosting: For a stronger, more durable response, a booster immunization can be given 7 to 21 days after the primary immunization, typically using the same peptide dose but with a less potent adjuvant like IFA.[17]
- Response Analysis: At a set time point after immunization (commonly 7 days post-final boost), the immune response can be assessed using the assays described above (e.g., ICS, ELISpot, in vivo cytotoxicity).[17][27]

Conclusion

The OVA (257-264) peptide, SIINFEKL, is an indispensable tool in immunology.[1] Its well-defined characteristics and the availability of specific reagents like the 25-D1.16 monoclonal antibody and OT-I transgenic mice allow for precise and reproducible investigations into the fundamental mechanisms of CD8+ T-cell immunity.[6][13] From dissecting antigen presentation pathways to serving as a benchmark for novel vaccine and immunotherapy platforms, SIINFEKL continues to be a vital component in the arsenal of researchers dedicated to advancing our understanding of adaptive immunity.[25][28]

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